

Specificity of TED-347: A Comparative Analysis Against Other Protein Interactions

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Compound of Interest

Compound Name: TED-347

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **TED-347**'s Performance with Alternative YAP-TEAD Inhibitors, Supported by Experimental Data.

TED-347 is a potent and irreversible covalent inhibitor of the YAP-TEAD protein-protein interaction, a critical nexus in the Hippo signaling pathway often dysregulated in cancer. This guide provides a detailed specificity analysis of **TED-347**, comparing its performance with other known YAP-TEAD inhibitors and outlining the experimental protocols used to validate these findings.

Quantitative Analysis of Inhibitor Potency and Specificity

The following table summarizes the key quantitative data for **TED-347** and its alternatives, highlighting their potency against the YAP-TEAD interaction.

Inhibitor	Target Interaction	Assay Type	EC50/IC50	Ki	Notes
TED-347	TEAD4-YAP1	Cell-free	5.9 μ M (EC50)	10.3 μ M	Irreversible, covalent inhibitor targeting Cys-367 of TEAD4.[1] Selective for TEADs; no inhibition of uPAR-uPA or Cav2.2 α - β protein-protein interactions observed.[1] [2]
K-975	YAP1/TAZ-TEAD	Cell-based (Reporter Assay)	~20 nM (GI50)	N/A	Covalently binds to the palmitate-binding pocket of TEAD.[3][4] Exhibits off-target effects at higher concentrations.
VT-107	pan-TEAD auto-palmitoylation	Biochemical	4.93 nM (IC50)	N/A	Potent inhibitor that blocks TEAD-mediated gene transcription. May have off-

target effects
at higher
concentration
s.

Orally active
inhibitor of
TEAD auto-
palmitoylation
. Sensitivity
correlates
with YAP-
dependency
in cancer cell
lines.

MGH-CP1	TEAD2/4 auto- palmitoylation	Biochemical	710 nM (TEAD2), 672 nM (TEAD4)	N/A
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Experimental Methodologies

The specificity and potency of **TED-347** and other inhibitors are determined through a series of key experiments. The detailed protocols for two such critical assays are provided below.

Co-Immunoprecipitation (Co-IP)

This technique is utilized to investigate protein-protein interactions in their native cellular environment. It is instrumental in demonstrating that an inhibitor, such as **TED-347**, can disrupt the binding of its target proteins.

Objective: To determine if **TED-347** disrupts the interaction between YAP and TEAD proteins in a cellular context.

Protocol:

- Cell Lysis: Culture cells (e.g., HEK293T or a relevant cancer cell line) and treat with either **TED-347** or a vehicle control (DMSO) for a specified duration. Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity and interactions.

- **Pre-clearing Lysates:** Centrifuge the cell lysates to pellet cellular debris. To minimize non-specific binding, incubate the supernatant with protein A/G beads and a non-specific IgG antibody. Centrifuge to pellet the beads and collect the pre-cleared lysate.
- **Immunoprecipitation:** Add a primary antibody specific to one of the target proteins (e.g., anti-TEAD4 antibody) to the pre-cleared lysate and incubate to allow the antibody to bind to its target.
- **Complex Capture:** Add fresh protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
- **Washing:** Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
- **Elution:** Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
- **Western Blot Analysis:** Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the other protein of interest (e.g., anti-YAP antibody) to detect the co-precipitated protein. A reduction in the amount of co-precipitated YAP in the **TED-347** treated sample compared to the control indicates disruption of the YAP-TEAD interaction.

Luciferase Reporter Assay

This assay is employed to measure the transcriptional activity of a specific signaling pathway. It is a powerful tool to quantify the functional consequence of inhibiting a transcription factor complex like YAP-TEAD.

Objective: To assess the effect of **TED-347** on TEAD-dependent transcriptional activity.

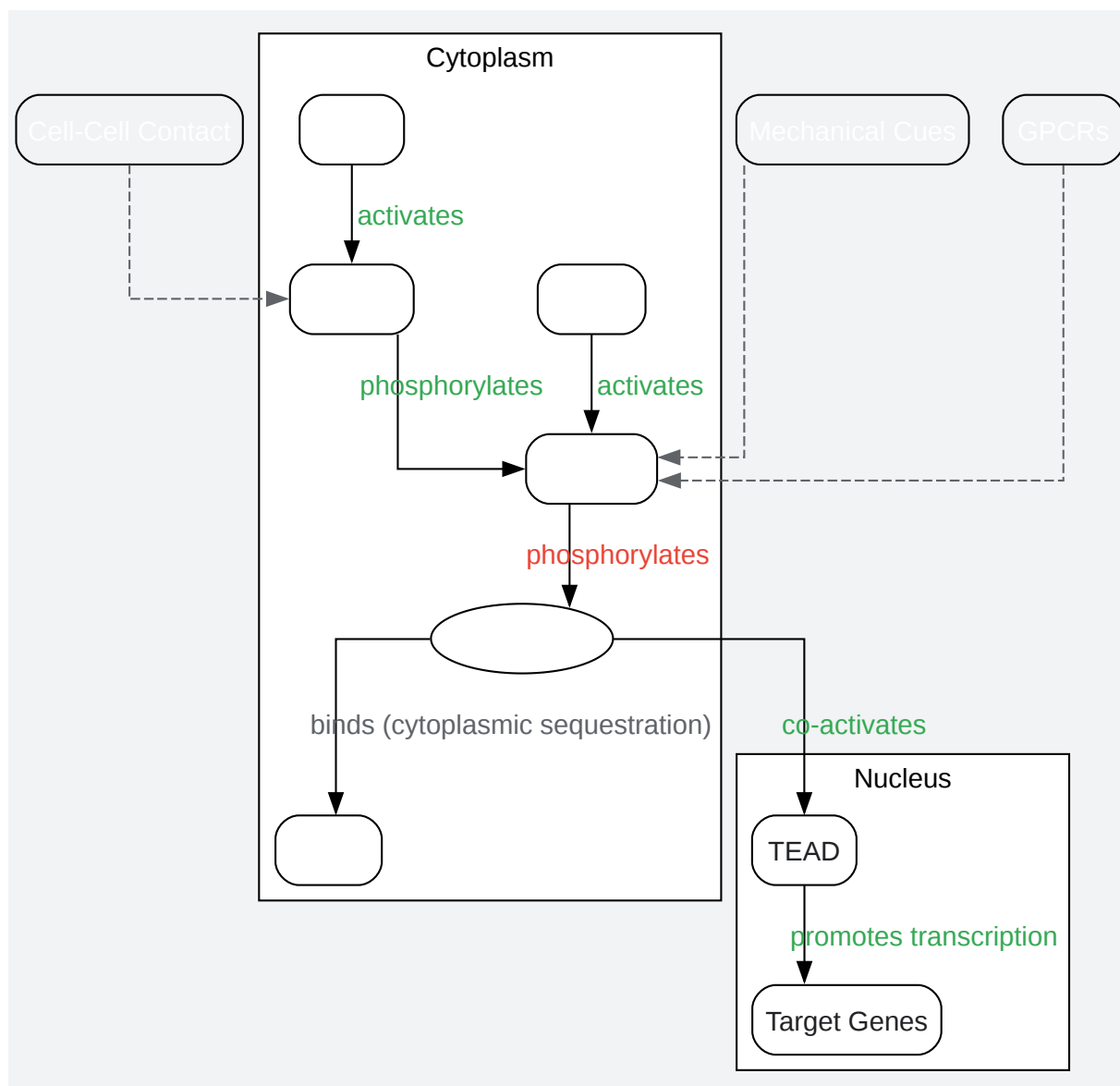
Protocol:

- **Cell Transfection:** Co-transfect cells with a firefly luciferase reporter plasmid containing TEAD-responsive elements (e.g., a promoter with multiple GTIIC motifs) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

- **Inhibitor Treatment:** Following transfection, treat the cells with varying concentrations of **TED-347** or a vehicle control.
- **Cell Lysis:** After the treatment period, lyse the cells using a passive lysis buffer.
- **Luciferase Activity Measurement:** In a luminometer, first measure the firefly luciferase activity by adding a luciferase assay substrate. Subsequently, add a quenching reagent and a substrate for Renilla luciferase to measure its activity in the same sample.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A dose-dependent decrease in the normalized luciferase activity in the presence of **TED-347** indicates inhibition of TEAD transcriptional activity.

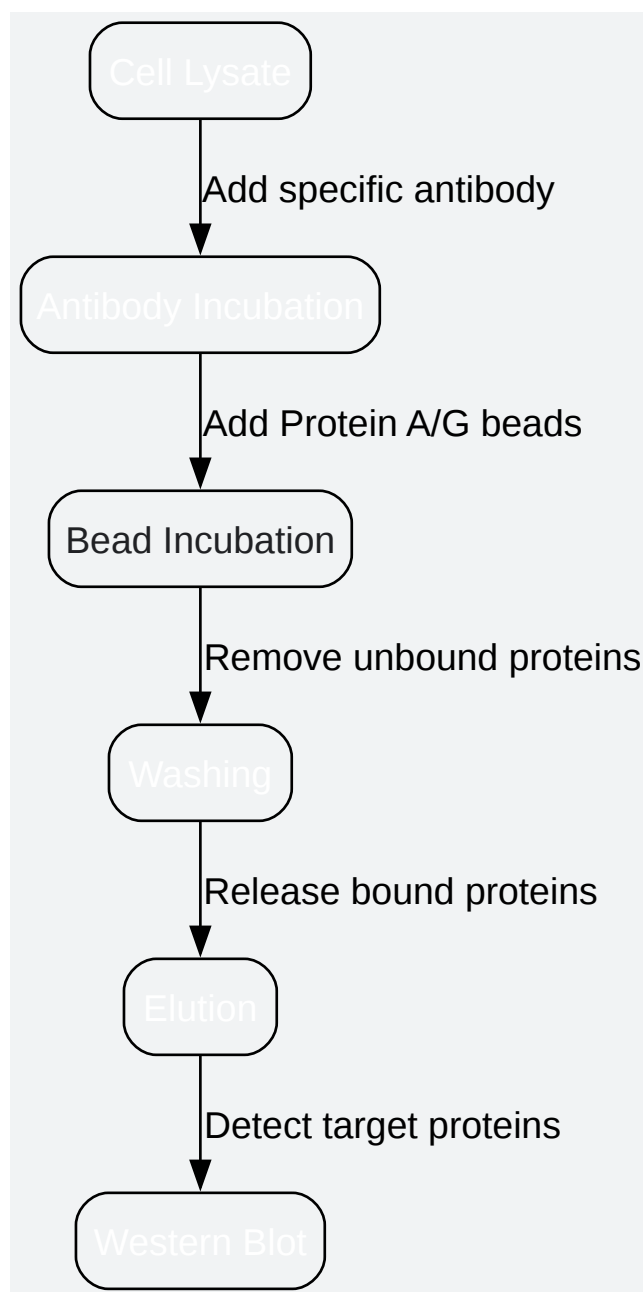
Visualizing the Molecular Landscape

To better understand the context of **TED-347**'s action, the following diagrams illustrate the Hippo signaling pathway and the experimental workflows.



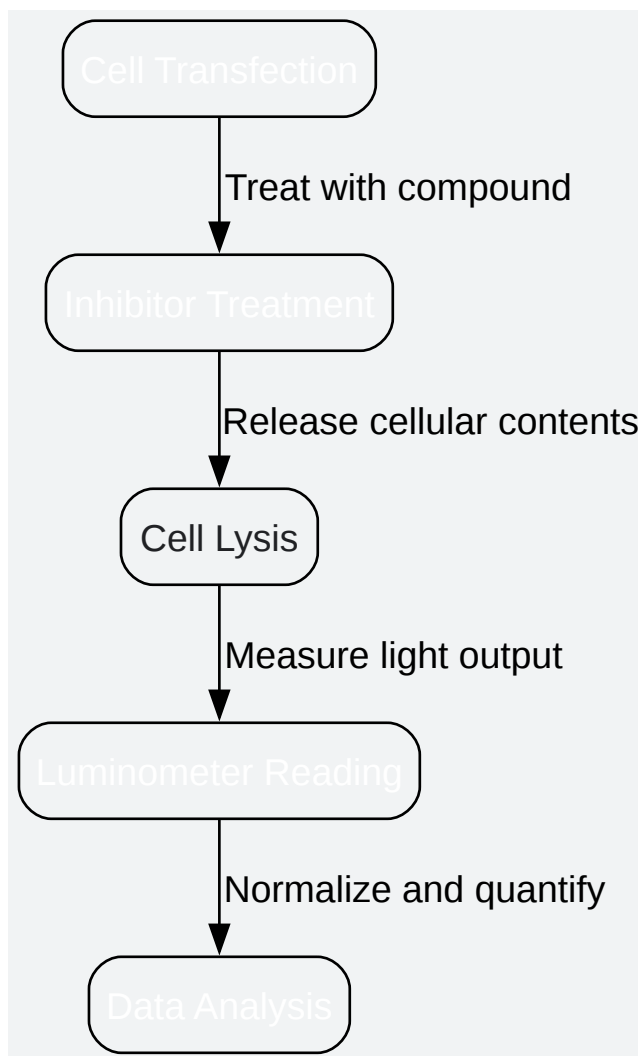
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Caption: The Hippo Signaling Pathway and the central role of the YAP/TAZ-TEAD interaction.



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Caption: Workflow for Co-Immunoprecipitation to study protein-protein interactions.



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Caption: Workflow for Luciferase Reporter Assay to measure transcriptional activity.

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